ABD56

Osteoclastogenesis Bone resorption SAR

ABD56 is a biphenylcarboxylic acid ester that selectively inhibits osteoclast formation (IC50 8–26 µM) and induces apoptosis by blocking RANKL-induced IκB and ERK1/2 phosphorylation. Unlike bisphosphonates, it spares osteoblast function at therapeutic concentrations, enabling clean dissection of osteoclast signaling. Ideal for in vitro pathway studies and in vivo i.p. administration (10 mg/kg prevents ovariectomy-induced bone loss). Oral bioavailability is limited; order accordingly for parenteral use.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 521294-19-9
Cat. No. B1664297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABD56
CAS521294-19-9
SynonymsABD56;  ABD-56;  ABD 56
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCO
InChIInChI=1S/C17H18O3/c18-12-4-5-13-20-17(19)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,18H,4-5,12-13H2
InChIKeyODVRBGUFYYVDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(1,1'-Biphenyl)-4-carboxylic acid, 4-hydroxybutyl ester (CAS 521294-19-9): A Biphenyl Ester Osteoclast Inhibitor for Bone Resorption Research


(1,1'-Biphenyl)-4-carboxylic acid, 4-hydroxybutyl ester (CAS 521294-19-9), commonly designated as ABD56 or ABD-56, is a biphenylcarboxylic acid butanediol ester that functions as a selective inhibitor of osteoclast formation and activity [1]. The compound possesses a terminal primary hydroxyl group on a four-carbon alkyl chain esterified to the biphenyl-4-carboxylic acid core (IUPAC: 4-hydroxybutyl 4-phenylbenzoate). ABD56 has been characterized in vitro and in vivo as a bone resorption inhibitor that promotes osteoclast apoptosis while sparing osteoblast function at therapeutically relevant concentrations [2]. The compound exhibits a molecular weight of 270.32 g/mol, a calculated LogP of 3.28, and a topological polar surface area of 46.53 Ų .

Why (1,1'-Biphenyl)-4-carboxylic acid, 4-hydroxybutyl ester Cannot Be Readily Substituted by Other Biphenyl Carboxylates or Generic Osteoclast Inhibitors


Biphenylcarboxylic acid derivatives exhibit steep structure-activity relationships where subtle modifications to the ester chain length, substitution pattern, and ester/ketone linkage critically determine potency, metabolic stability, and in vivo efficacy [1]. The 4-hydroxybutyl ester (ABD56) displays an IC50 of 8–26 µM for osteoclast formation, whereas the halogen-substituted ketone derivative ABD350 achieves a 6–20-fold greater potency with an IC50 of 1.3 µM [2]. Moreover, the ester linkage renders ABD56 susceptible to rapid in vivo hydrolysis, limiting oral bioavailability and requiring intraperitoneal administration to achieve antiresorptive effects, in contrast to ketone-linked analogs such as ABD328 that exhibit oral activity at 10 mg/kg [3]. Generic substitution with alternative osteoclast inhibitors such as bisphosphonates (e.g., alendronate) introduces distinct off-target liabilities, including inhibition of osteoblast-mediated bone formation and blunting of parathyroid hormone (PTH) anabolic effects—a profile not observed with ABD56 [4]. These quantitative and mechanistic divergences preclude simple interchangeability within the biphenyl carboxylate class or with other antiresorptive agents.

Quantitative Differentiation of (1,1'-Biphenyl)-4-carboxylic acid, 4-hydroxybutyl ester from Structurally Related Biphenyl Carboxylates and Standard Antiresorptive Agents


Potency in Osteoclast Formation Inhibition: ABD56 vs. Optimized Ketone Derivative ABD350

ABD56 inhibits osteoclast formation with an IC50 of 26 µM in mouse osteoblast-bone marrow co-cultures and 8 µM in M-CSF/RANKL-stimulated mouse bone marrow cultures [1]. In contrast, the halogen-substituted ketone derivative ABD350—designed to improve metabolic stability and potency—exhibits a 6–20-fold lower IC50 of 1.3 µM in the same osteoclast formation assay [2]. This quantitative difference defines ABD56 as a moderately potent lead compound suitable for in vitro mechanistic studies, whereas ABD350 represents a more potent, optimized analog for in vivo efficacy evaluation.

Osteoclastogenesis Bone resorption SAR

Selectivity for Osteoclasts over Osteoblasts: ABD56 vs. Bisphosphonate Alendronate

ABD56 exhibits no inhibitory effects on osteoblast growth or differentiation at concentrations up to 100 µM, a level 4–12× above its osteoclast inhibitory IC50 values [1]. In contrast, the bisphosphonate alendronate has been shown to inhibit osteoblast-mediated bone formation and blunt the anabolic effects of parathyroid hormone (PTH) [2]. While direct head-to-head selectivity data for ABD56 versus alendronate are not reported in a single assay, class-level inference from the biphenyl carboxylate series indicates that ABD56 and its analogs preserve osteoblast function, a key advantage over bisphosphonates in contexts where bone formation should remain uncompromised.

Selectivity Osteoblast function Bone anabolism

In Vivo Antiresorptive Efficacy: ABD56 vs. ABD350 in Ovariectomy-Induced Bone Loss

In the mouse ovariectomy (OVX) model of estrogen-deficiency bone loss, ABD56 administered intraperitoneally at 5 mg/kg/day produced only partial protection against bone loss, whereas the ketone derivative ABD350 at the same 5 mg/kg/day dose completely prevented OVX-induced bone loss [1]. The parent article also demonstrates that ABD56 at 10 mg/kg/day fully prevents OVX-induced bone loss, establishing a clear dose–response relationship but also revealing that ABD350 achieves full protection at a 2-fold lower dose.

Ovariectomy model Bone loss prevention In vivo pharmacology

Oral Bioavailability Limitation: Ester-Linked ABD56 vs. Ketone-Linked ABD328

The ester linkage in ABD56 renders the compound susceptible to rapid hydrolysis in vivo, resulting in negligible oral activity [1]. Direct comparative studies with ketone-linked biphenyl carboxylates reveal that ABD68 (basic ketone) shows only partial inhibition of OVX-induced bone loss at an oral dose of 20 mg/kg/day, whereas the optimized ketone ABD328 achieves complete prevention at 10 mg/kg/day orally [1]. Although no direct oral dosing data for ABD56 are reported, the class-level inference is that ester-linked biphenyl carboxylates lack oral bioavailability and require parenteral administration, a critical differentiator for experimental workflow planning.

Oral bioavailability Metabolic stability Drug delivery

Physicochemical Differentiation: ABD56 vs. Biphenyl-4-carboxylic Acid Ethyl Ester

ABD56 (4-hydroxybutyl ester) possesses a calculated LogP of 3.28 and a topological polar surface area (PSA) of 46.53 Ų . The structurally simpler ethyl ester analog (biphenyl-4-carboxylic acid ethyl ester, CAS 6301-56-0) exhibits a higher LogP of 4.3 and a lower PSA of 26.3 Ų [1]. The lower LogP and higher PSA of ABD56 predict reduced membrane permeability and increased aqueous solubility relative to the ethyl ester. Additionally, the terminal hydroxyl group of ABD56 provides a functional handle for further derivatization (e.g., conjugation, polymerization) not available in the ethyl ester.

Lipophilicity Polar surface area Solubility

Optimal Research and Industrial Use Cases for (1,1'-Biphenyl)-4-carboxylic acid, 4-hydroxybutyl ester (ABD56) Based on Quantitative Differentiation


In Vitro Mechanistic Studies of Osteoclast Apoptosis and NFκB/ERK Signaling

ABD56 is well-suited for in vitro experiments investigating osteoclast survival signaling pathways. The compound inhibits osteoclast formation with an IC50 of 8–26 µM and completely abolishes RANKL-induced IκB and ERK1/2 phosphorylation [1], while sparing osteoblasts at concentrations up to 100 µM [2]. Researchers can exploit this selective inhibition to dissect NFκB and ERK pathway contributions to osteoclast apoptosis without confounding effects on osteoblast viability.

Parenteral Administration Studies in Murine Osteoporosis Models

For in vivo evaluation of antiresorptive efficacy, ABD56 is appropriate for intraperitoneal administration regimens. At 10 mg/kg/day i.p., ABD56 fully prevents ovariectomy-induced bone loss in mice [1]. However, due to its ester linkage, oral administration is ineffective, and higher doses (10 mg/kg) are required to match the full protection achieved by optimized ketone derivatives at 5 mg/kg [2]. Procurement for in vivo work should anticipate parenteral dosing schedules and higher compound consumption relative to more potent analogs.

Synthetic Intermediate or Monomer for Polymer and Prodrug Design

The terminal primary hydroxyl group of ABD56 provides a reactive handle for further chemical modification, enabling its use as a building block in esterification, etherification, or polymerization reactions. The moderate LogP (3.28) and high polar surface area (46.53 Ų) relative to non-hydroxylated biphenyl esters [1] also inform solubility predictions for reaction solvent selection. This functionality is absent in simpler alkyl esters such as the ethyl analog, positioning ABD56 as a versatile intermediate for synthesizing biphenyl-containing polymers, prodrugs, or targeted delivery conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABD56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.